

# Validating ATG4B as the Primary Target of NSC 185058: A Comparative Guide

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## Compound of Interest

Compound Name: NSC 185058

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This guide provides an objective analysis of experimental data to validate Autophagy-related 4B Cysteine Peptidase (ATG4B) as the primary molecular target of the small molecule inhibitor, **NSC 185058**. We compare its performance with other known ATG4B inhibitors and detail the experimental protocols used for validation.

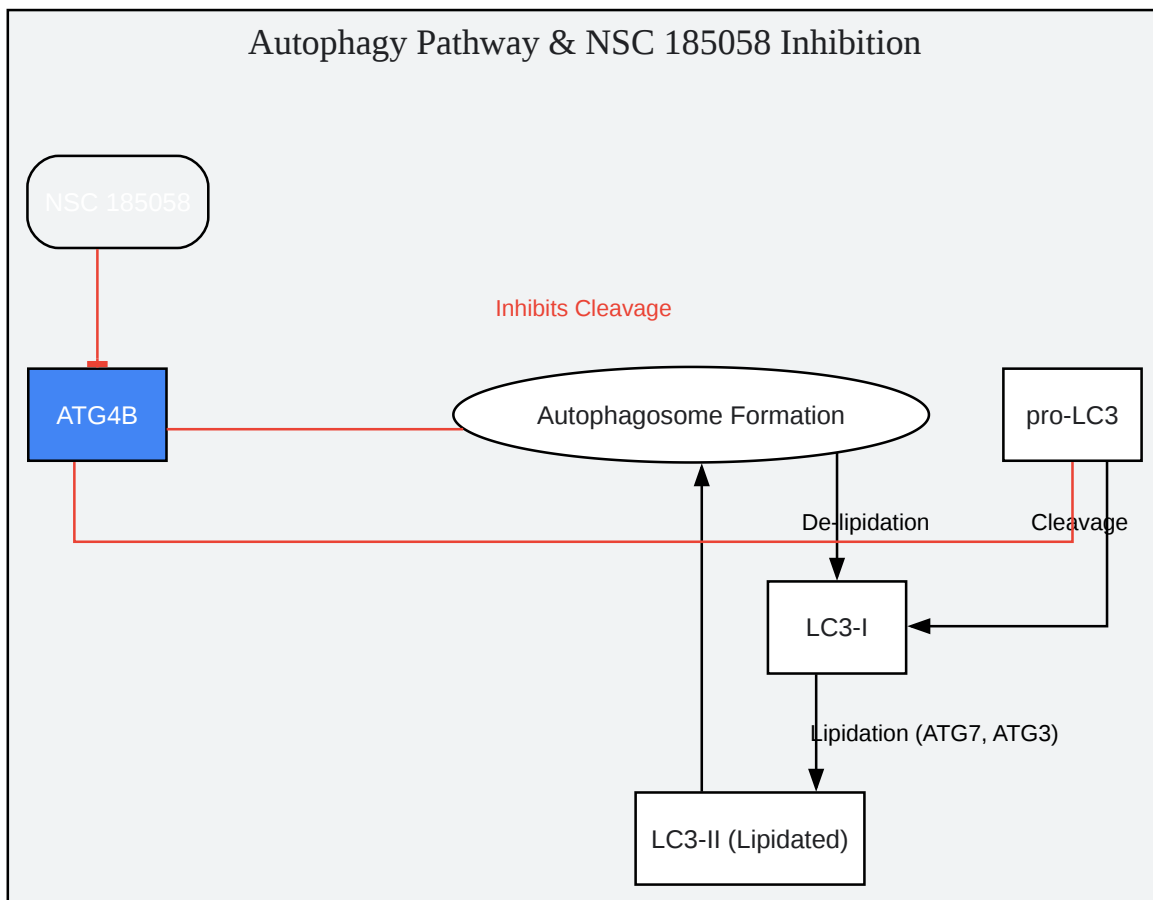
## Introduction to Autophagy and ATG4B Inhibition

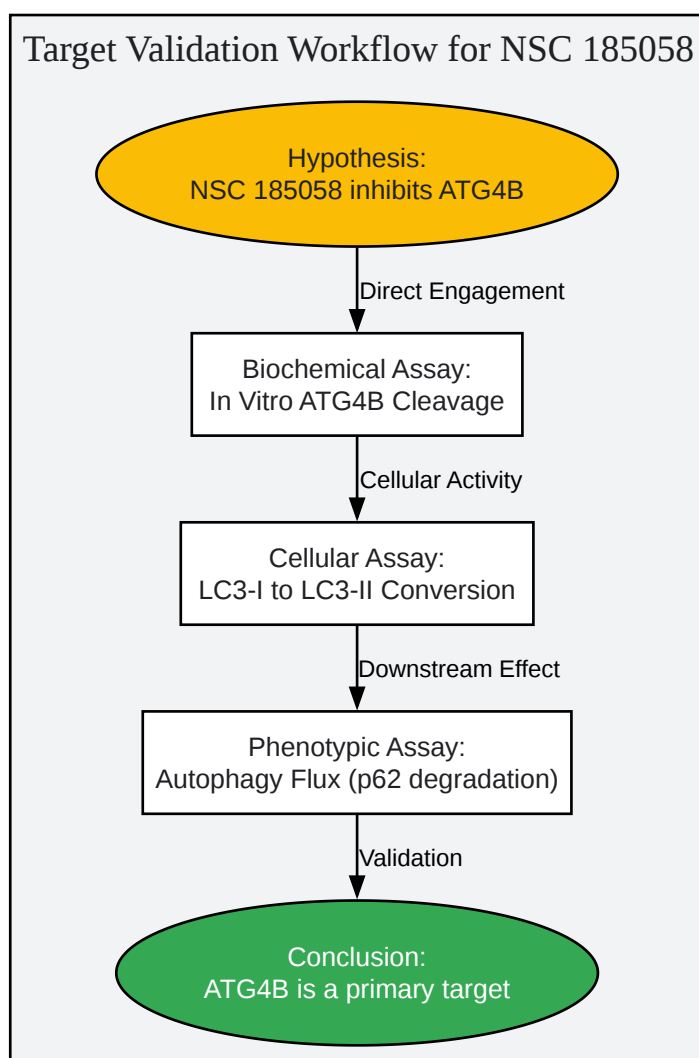
Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a critical role in homeostasis, stress response, and disease. A key step in the formation of the autophagosome is the proteolytic processing of Microtubule-associated protein 1 light chain 3 (LC3) family proteins by the cysteine protease ATG4B. This processing is essential for their subsequent lipidation and insertion into the autophagosome membrane. Given its crucial role, ATG4B has emerged as a significant drug target for diseases where autophagy is dysregulated, such as cancer.[1][2] **NSC 185058** was identified through in silico screening as a potential inhibitor of ATG4B and has been investigated for its ability to modulate autophagy.[2]

## NSC 185058: Mechanism of Action

**NSC 185058** is a small molecule antagonist of ATG4B.[3] It is proposed to directly bind to the active site of ATG4B, interacting with the catalytic triad residues His280 and Asp278, thereby inhibiting its proteolytic activity.[1][4] By blocking ATG4B, **NSC 185058** prevents the cleavage of pro-LC3 into its mature form (LC3-I) and the subsequent de-lipidation of LC3-II from the

autophagosome membrane. This disruption of the LC3 processing cycle leads to a marked attenuation of autophagic activity.[3][5] Importantly, studies have shown that **NSC 185058**'s effect on autophagy is independent of the mTOR and PtdIns3K signaling pathways, indicating a specific mechanism of action.[2][5][6]





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